

Application Notes and Protocols: N-0861 Racemate as a Pharmacological Tool

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Compound of Interest

Compound Name: N-0861 racemate

Cat. No.: B2888030

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These application notes provide a summary of the known pharmacological properties of **N-0861 racemate**, a selective adenosine A1 receptor antagonist, and detailed protocols for its characterization. While specific in vitro quantitative data for **N-0861 racemate** is not readily available in the public domain, this document outlines the standard experimental procedures for characterizing such a compound.

I. Pharmacological Profile of N-0861 Racemate

N-0861 (N⁶-endonorbolan-2-yl-9-methyladenine) is recognized as a selective antagonist of the adenosine A1 receptor.^{[1][2]} Its primary mechanism of action is to competitively inhibit the binding of the endogenous ligand, adenosine, to the A1 receptor subtype. This selectivity allows for the investigation of A1 receptor-mediated physiological and pathological processes, with minimal confounding effects on other adenosine receptor subtypes. In preclinical and clinical research, N-0861 has been utilized to investigate the role of A1 receptor activation in cardiac function, particularly in the context of pharmacologic stress testing with adenosine.^{[1][2]}

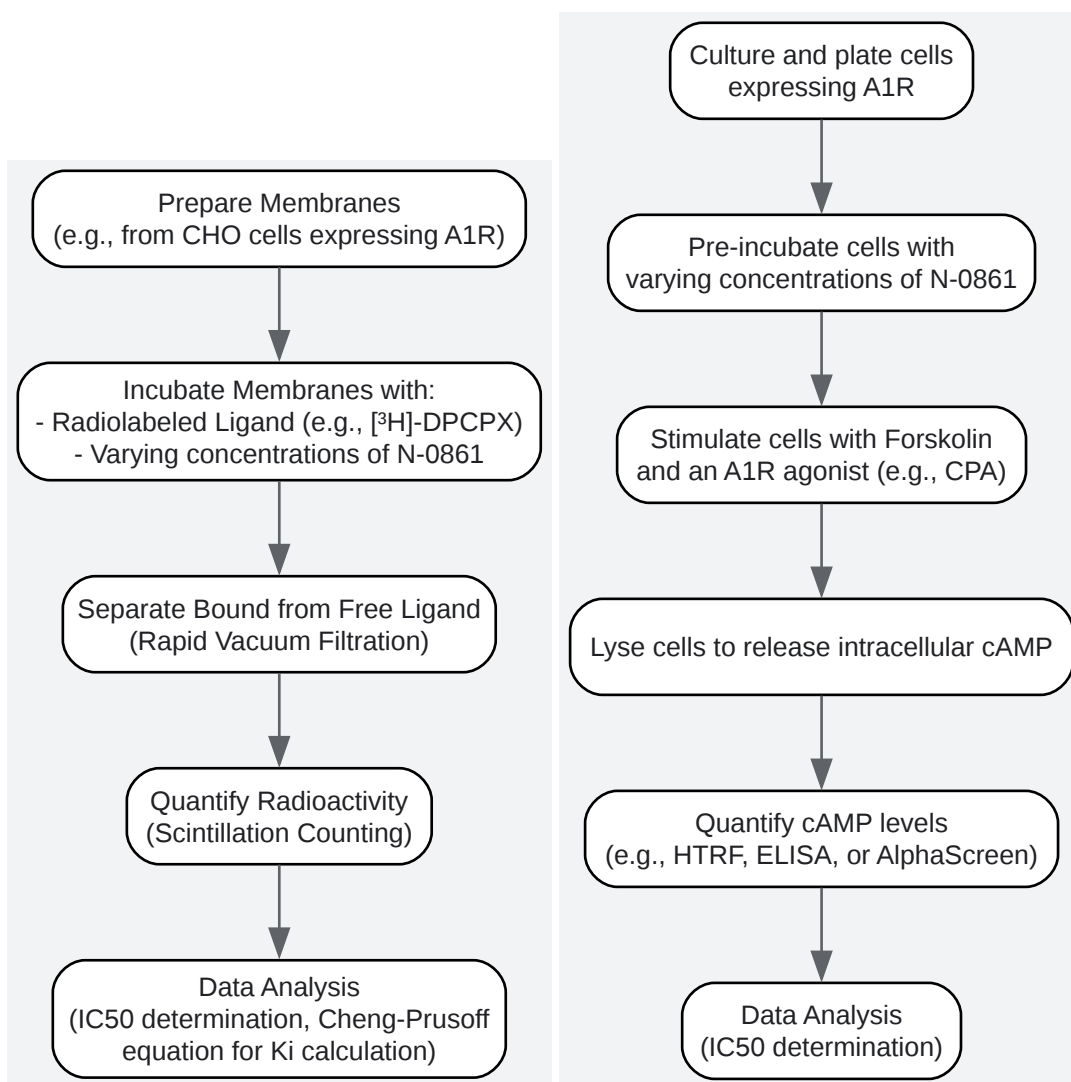
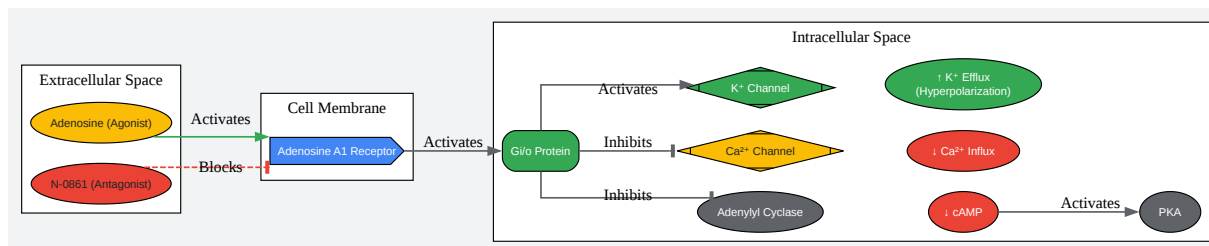
II. Quantitative Data

Specific in vitro binding affinity (K_i) and functional potency (IC₅₀/EC₅₀) values for **N-0861 racemate** are not widely reported in the available literature. However, in vivo studies have demonstrated its selective A1 antagonistic effects. The following table summarizes the available data from a study in a canine model.

Parameter	Species/Model	N-0861 Dose/Concentration	Effect	Reference
Hemodynamics (Heart Rate, Arterial Pressure, +dP/dt)	Dog (anesthetized)	Not specified	No significant change in basal hemodynamic parameters.	[2]
Coronary Flow (Left Circumflex Artery)	Dog (anesthetized)	Not specified	No significant change in basal flow. Did not attenuate adenosine-induced increase in coronary flow, indicating A2 receptor selectivity was not compromised.	[2]
Atrioventricular (AV) Conduction	Human	Not specified	Inhibited the negative dromotropic (prolonged AH interval) effects of adenosine.	[1]

III. Signaling Pathways

N-0861, as an antagonist, blocks the initiation of the adenosine A1 receptor signaling cascade. The A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, G_{ai}. Upon activation by an agonist, the G_{ai} protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The $\beta\gamma$ -subunits of the G-protein can also activate other effectors, such as potassium channels, and inhibit calcium channels.



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References

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- 2. Effect of N-0861, a selective adenosine A1 receptor antagonist, on pharmacologic stress imaging with adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
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